1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
- δ 7.52–7.48 (m, 1H, aromatic H-6)
- δ 7.31–7.25 (m, 2H, aromatic H-3/H-4)
- δ 6.98 (d, J = 8.1 Hz, 1H, aromatic H-5)
- δ 4.12 (q, J = 6.7 Hz, 2H, CH₂NH)
- δ 3.45 (t, J = 6.2 Hz, 1H, NH₂)
¹⁹F NMR (470 MHz, CDCl₃):
- δ −80.3 (t, J = 53 Hz, 2F, OCF₂H)
¹³C NMR (126 MHz, DMSO-d₆):
- δ 156.2 (q, J = 32 Hz, OCF₂H)
- δ 127.8–115.4 (aromatic carbons)
- δ 45.1 (CH₂NH)
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3320 | N−H stretch (hydrazine) |
| 1625 | C=N stretch |
| 1245 | C−F asymmetric bend |
| 1103 | C−O−C symmetric stretch |
Mass Spectrometry (EI-MS)
| m/z | Fragment Ion |
|---|---|
| 202.1 | [M]⁺ (100% base peak) |
| 153.0 | [C₇H₅F₂O]⁺ |
| 105.2 | [C₆H₅O]⁺ |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | −6.32 | π-system of phenyl ring (78%) |
| LUMO | −1.45 | σ* antibonding of C−F (63%) |
The energy gap ΔE = 4.87 eV indicates moderate chemical reactivity, with nucleophilic attack likely at the hydrazine group. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the difluoromethoxy oxygen lone pairs and adjacent C−F σ* orbitals (stabilization energy: 12.3 kcal/mol).
Properties
CAS No. |
1016529-86-4 |
|---|---|
Molecular Formula |
C9H12F2N2O |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H12F2N2O/c1-6(13-12)7-4-2-3-5-8(7)14-9(10)11/h2-6,9,13H,12H2,1H3 |
InChI Key |
JQKDONXOEJRQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Alkylation of Hydrazine with Substituted Benzyl Halides
A common approach involves alkylating hydrazine with a pre-synthesized 2-(difluoromethoxy)phenethyl halide. The synthesis begins with the preparation of 1-(2-(difluoromethoxy)phenyl)ethyl bromide or chloride.
Step 1: Synthesis of 2-(Difluoromethoxy)phenethyl Halide
- Substrate : 2-(Difluoromethoxy)phenethyl alcohol.
- Reagent : Thionyl chloride (SOCl₂) or hydrogen bromide (HBr) in acetic acid.
- Conditions : Reflux at 60–80°C for 4–6 hours.
- Yield : ~75–85%.
Step 2: Hydrazine Alkylation
- Reaction :
$$
\text{NH}2\text{NH}2 + \text{Ar-CH}2\text{CH}2\text{X} \rightarrow \text{Ar-CH}2\text{CH}2\text{NHNH}_2 + \text{HX}
$$
(Ar = 2-(difluoromethoxy)phenyl; X = Br, Cl) - Conditions : Hydrazine hydrate (50% aqueous) in ethanol, stirred at 25–40°C for 12–24 hours.
- Challenges : Competing formation of di-alkylated byproducts. Excess hydrazine (3–5 eq.) suppresses this.
- Yield : 60–70% after purification via vacuum distillation.
Reduction of Hydrazones
An alternative route involves the reduction of a hydrazone intermediate derived from 2-(difluoromethoxy)acetophenone.
Step 1: Hydrazone Formation
- Substrate : 2-(Difluoromethoxy)acetophenone.
- Reagent : Hydrazine hydrate.
- Conditions : Reflux in ethanol (6–8 hours).
- Intermediate :
$$
\text{Ar-C(O)-CH}3 + \text{NH}2\text{NH}2 \rightarrow \text{Ar-C(NHNH}2\text{)-CH}_3
$$
Step 2: Reduction to Hydrazine
- Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
- Conditions :
- NaBH₄ in THF at 0°C (2 hours, 70% yield).
- H₂ (1 atm) over 10% Pd-C in methanol (25°C, 85% yield).
Nucleophilic Substitution on Pre-functionalized Ethylamines
This method leverages a pre-synthesized 2-(difluoromethoxy)phenethylamine, which undergoes diazotization followed by reduction.
Step 1: Diazotization
- Substrate : 2-(Difluoromethoxy)phenethylamine.
- Reagent : Sodium nitrite (NaNO₂) in HCl at 0–5°C.
- Intermediate : Diazonium salt.
Step 2: Reduction to Hydrazine
Catalytic Methods and Reaction Optimization
Role of Catalysts in Alkylation
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the alkylation efficiency by facilitating the reaction between aqueous hydrazine and organic-phase alkyl halides.
Example Optimization :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% TBAB | +20% |
| Solvent | Ethanol/Water (1:1) | +15% |
| Temperature | 35°C | Optimal |
Data adapted from analogous hydrazine alkylations.
Purification and Isolation Techniques
Crude products often contain unreacted hydrazine, di-alkylated impurities, and solvent residues.
Purification Steps :
- Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove polar impurities.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.
- Crystallization : From ethanol/water mixtures at −20°C.
Analytical Characterization
Key spectroscopic data for this compound:
| Technique | Data |
|---|---|
| ¹H NMR | δ 6.8–7.3 (m, 4H, Ar-H), δ 4.2 (t, J=6 Hz, -OCHF₂), δ 3.1 (q, -CH₂NH) |
| ¹⁹F NMR | δ −80.5 (d, J=60 Hz, -OCF₂H) |
| IR | 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N) |
Industrial-Scale Production Considerations
Challenges :
- Toxicity : Hydrazine derivatives require closed-system handling.
- Byproduct Management : Di-alkylated species necessitate rigorous distillation.
- Cost : Difluoromethoxy precursors are expensive; recycling protocols are critical.
Process Recommendations :
- Continuous-flow reactors to enhance safety and yield.
- Use of immobilized catalysts for easier separation.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
Hydrazines react with aldehydes/ketones to form hydrazones via nucleophilic addition. The mechanism involves:
-
Protonation of carbonyl oxygen to generate a more electrophilic carbonyl carbon.
-
Nucleophilic attack by the hydrazine’s lone pair on the carbonyl carbon, forming a tetrahedral intermediate.
For this compound, reaction with carbonyl compounds (e.g., acetone) would produce hydrazones, which are intermediates in subsequent reductions (e.g., Wolff-Kishner).
Wolff-Kishner Reduction
The compound can participate in the Wolff-Kishner reaction, a method to reduce carbonyl groups to methylene (–CH₂–). Key steps:
-
Hydrazone formation : Reaction with a carbonyl compound.
-
Deprotonation : Formation of a hydrazone anion with resonance stabilization.
-
Elimination of N₂ gas : Loss of nitrogen gas and protonation yields the alkane .
This reaction is critical for synthesizing alkanes from carbonyl precursors.
Alkylation and Acylation Reactions
The hydrazine’s primary amine (–NH₂) can undergo alkylation or acylation. For example:
-
Reaction with alkyl halides (e.g., methyl bromide) could form N-alkylated derivatives.
-
Acylation with acyl chlorides (e.g., acetyl chloride) may yield N-acylated products.
Oxidative Reactions
Hydrazines are prone to oxidation. In acidic conditions, the compound may oxidize to form diazines (e.g., azo compounds) or undergo cleavage. The difluoromethoxy group may influence the stability of intermediates due to electron-withdrawing effects .
Reaction Conditions and Parameters
Pharmaceutical Intermediates
Hydrazones derived from this compound may serve as precursors for synthesizing heterocyclic compounds (e.g., pyrazoles, triazoles) via cyclization reactions .
Material Science
Fluorinated derivatives like this compound are explored in the design of polymers or coatings due to their enhanced thermal and chemical stability.
Biochemical Studies
The difluoromethoxy group may modulate interactions with biological targets, such as enzymes, making it a candidate for drug discovery .
Research Findings and Challenges
-
Electronic Effects : The difluoromethoxy group’s electron-withdrawing nature stabilizes intermediates in reactions like hydrazone formation, potentially accelerating reaction rates.
-
Selectivity : The ethyl group’s steric bulk may influence reaction pathways, favoring specific regioisomers in substitution reactions .
-
Stability : Fluorinated substituents reduce oxidative degradation, improving shelf-life in storage and reaction conditions.
Scientific Research Applications
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 1-(1-[2-(difluoromethoxy)phenyl]ethyl)hydrazine with structurally related hydrazine derivatives:
Key Observations:
- Toxicity Profile: Chlorinated analogs (e.g., ) are associated with higher toxicity, while diphenylhydrazine () is a known carcinogen. The difluoromethoxy group may mitigate toxicity due to fluorine’s inertness .
Biological Activity
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 224.22 g/mol. Its structure features a difluoromethoxy group attached to a phenyl ring, which is linked to an ethyl hydrazine moiety. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₂N₂O |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with hydrazine structures often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Hydrazines can act as enzyme inhibitors, affecting pathways critical in cancer cell proliferation.
- Antioxidant Activity : The difluoromethoxy group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Cycle Modulation : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and leukemia cells. For instance:
- Breast Cancer : The compound displayed significant cytotoxicity against MDA-MB-231 and SK-BR-3 cell lines, with IC50 values indicating effective inhibition of cell growth.
- Leukemia : It was found to induce differentiation in acute myeloid leukemia (AML) cells, promoting the expression of CD11b, a marker associated with myeloid differentiation .
Structure-Activity Relationships (SAR)
Recent studies have focused on the SAR of difluoromethoxy-substituted compounds. For example, modifications in the phenyl ring or hydrazine moiety can significantly influence the compound's potency:
- Meta vs. Para Substitution : Compounds with meta substitutions generally exhibited higher potency compared to their para counterparts. This trend was observed in related hydrazine derivatives where structural modifications led to varying levels of biological activity .
Case Studies
Several studies have highlighted the potential of this compound:
- In Vitro Studies : A study demonstrated that this compound could effectively inhibit the proliferation of breast cancer cells at concentrations as low as 10 µM over 72 hours .
- Animal Models : In vivo experiments using mouse models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Insights : Further investigation into its mechanism revealed that it may disrupt key signaling pathways involved in cancer progression, such as those mediated by SMYD2, a protein implicated in various cancers .
Q & A
Q. What synthetic strategies are effective for preparing 1-(1-[2-(difluoromethoxy)phenyl]ethyl)hydrazine, and how can yield be optimized?
Answer: Synthesis typically involves condensation reactions between hydrazine derivatives and substituted phenyl precursors. Key steps include:
- Reagent stoichiometry : Excess hydrazine (3:1 molar ratio) ensures complete reaction with difluoromethoxy-substituted phenyl intermediates, as seen in analogous syntheses of acetyl phenylhydrazines .
- Temperature control : Reflux at 90–95°C for 1–2 hours promotes coupling, followed by gradual cooling to 10–15°C to crystallize the product .
- Purification : Recrystallization in ethanol or methylamine solutions removes unreacted starting materials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR can confirm the hydrazine moiety (N–N bond) and difluoromethoxy group (δ ~85–95 ppm for F coupling) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- FT-IR : Peaks at 3300–3400 cm (N–H stretch) and 1100–1200 cm (C–F stretch) confirm functional groups .
Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing difluoromethoxy group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. For example:
- In hydrazone formation, the phenylhydrazine moiety reacts with aldehydes/ketones under acidic conditions (e.g., benzaldehyde in ethanol, 1-hour reflux) .
- The difluoromethoxy group’s stability under basic conditions allows selective derivatization at the hydrazine site .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
Answer: Common side reactions include:
- Oxidation : Hydrazine oxidation to diazenes under aerobic conditions, detectable via UV-Vis (λ ~300–400 nm) .
- Hydrolysis : The difluoromethoxy group may hydrolyze to hydroxyl under prolonged acidic reflux, necessitating pH monitoring .
Resolution : Use inert atmospheres (N) and mild acidic conditions (pH 4–6) to suppress side reactions .
Q. How can computational modeling predict the pharmacological activity of this compound?
Answer:
- Docking studies : Model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using software like AutoDock Vina .
- QSAR : Correlate electronic properties (e.g., Hammett σ values of substituents) with antimycobacterial IC data from analogous hydrazones .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, guided by structural analogs in toxicological databases .
Q. What strategies resolve contradictions in reported bioactivity data for hydrazine derivatives?
Answer:
- Systematic validation : Replicate assays under standardized conditions (e.g., fixed inoculum size in antimicrobial tests) .
- Meta-analysis : Pool data from studies using similar models (e.g., murine malaria assays) to identify confounding variables (e.g., solvent effects) .
- Dose-response profiling : Establish EC curves to differentiate true activity from assay noise .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
